

Technical Monograph: 5-Chloro-2,3-difluoroisonicotinaldehyde[1]

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Compound of Interest

Compound Name: 5-Chloro-2,3-difluoroisonicotinaldehyde

CAS No.: 1333319-52-0

Cat. No.: B1402973

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Executive Summary

5-Chloro-2,3-difluoroisonicotinaldehyde (CAS: 1333319-52-0) is a highly specialized halogenated pyridine intermediate used primarily in the synthesis of advanced fluoroquinolone antibiotics and agrochemicals.[1][2][3] Characterized by its electron-deficient pyridine ring, the molecule exhibits high reactivity toward nucleophilic aromatic substitution (

) at the C-2 and C-3 positions, while the C-4 aldehyde functionality serves as a versatile handle for condensation and reductive amination reactions.

This guide provides a comprehensive technical profile for researchers handling this compound, distinguishing between the target aldehyde and its primary precursor, 5-chloro-2,3-difluoropyridine (CAS: 89402-43-7).

Physicochemical Profile

Identity & Constants

The following data aggregates experimental and high-confidence predicted values for the target aldehyde.

Property	Value	Notes
IUPAC Name	5-Chloro-2,3-difluoropyridine-4-carbaldehyde	Also: 3-Chloro-5,6-difluoroisonicotinaldehyde
CAS Number	1333319-52-0	Distinct from precursor 89402-43-7
Molecular Formula		
Molecular Weight	177.54 g/mol	
Exact Mass	176.979 g/mol	Monoisotopic
Physical State	Solid / Low-melting solid	Often supplied as an oil if impure
Boiling Point	~204 °C (Predicted)	Decomposes at high temp
Density	1.55 ± 0.06 g/cm ³ (Predicted)	High density due to halogens
LogP (cLogP)	1.57	Moderate lipophilicity
pKa	-1.46 ± 0.28 (Predicted)	Conjugate acid of pyridine N
Solubility	Soluble in DCM, THF, DMSO	Reacts with protic solvents (MeOH) over time

Structural Analysis

The molecule features a "push-pull" electronic system:

- **Inductive Withdrawal:** The fluorine atoms at C-2 and C-3, combined with the chlorine at C-5, create a severely electron-deficient ring.
- **Reactivity Hotspot:** The C-2 fluorine is particularly labile to nucleophilic displacement (e.g., by amines or alkoxides), a critical feature for derivatization.

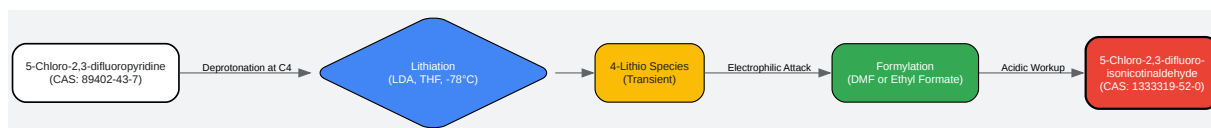
- Aldehyde Sensitivity: The C-4 aldehyde is prone to rapid oxidation to the carboxylic acid (5-chloro-2,3-difluoroisonicotinic acid) upon exposure to air.

Synthesis & Manufacturing Context

Commercial supplies of **5-Chloro-2,3-difluoroisonicotinaldehyde** are often prepared on-demand or in situ due to its instability. The standard industrial route involves the lithiation of the stable precursor.

Synthesis Pathway (Directed ortho-Metallation)

The synthesis relies on the acidity of the C-4 proton in the precursor 5-chloro-2,3-difluoropyridine.



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Figure 1: Synthetic workflow via Directed ortho-Metallation (DoM).

Key Impurities

When sourcing or synthesizing this material, be aware of these common impurities:

- Regioisomers: 3-Chloro-2,6-difluoroisonicotinaldehyde (arising from non-selective lithiation).
- Hydrolysis Product: 5-Chloro-2,3-difluoroisonicotinic acid (white solid precipitate).
- Hydrate Form: Aldehydes with strong electron-withdrawing groups often form stable gem-diols in the presence of moisture.

Handling, Stability & Safety (HSE)

Storage Protocol

This compound is Air and Moisture Sensitive.

- Temperature: Store at 2–8°C (Refrigerator). Long-term storage at -20°C is recommended.
- Atmosphere: Must be stored under Argon or Nitrogen.
- Container: Amber glass vials with Teflon-lined septa. Avoid metal spatulas if the solid is corrosive.

Hazard Identification

Classified under GHS standards (derived from structural analogs):

Hazard Class	H-Code	Statement
Acute Toxicity	H302	Harmful if swallowed.
Skin Irritation	H315	Causes skin irritation.[4][5][6]
Eye Irritation	H319	Causes serious eye irritation. [4][5][6]
STOT-SE	H335	May cause respiratory irritation.[5][6]

Self-Validating Safety Check: Before opening the vessel, check for white crust formation around the cap. This indicates oxidation to the benzoic acid derivative, signaling compromised integrity.

Experimental Characterization Protocols

Purity Determination (GC-MS)

Due to the aldehyde's thermal instability, low-temperature GC or HPLC is preferred.

- Column: DB-5ms or equivalent (30m x 0.25mm).
- Injector Temp: 200°C (Avoid higher temps to prevent decarbonylation).

- Carrier Gas: Helium @ 1.0 mL/min.
- Program: 50°C (2 min) → 10°C/min → 250°C.
- Retention: Expect elution after the precursor (CAS 89402-43-7) but before heavier oxidation byproducts.

1H-NMR Validation

- Solvent:

or

(dry).
- Key Signal: Look for the aldehyde proton singlet at δ 10.0–10.4 ppm.
- Coupling: The aromatic proton at C-6 will appear as a doublet or multiplet due to F-H coupling ().

References

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